molecular formula C16H17BrO6 B2913232 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone CAS No. 866151-24-8

4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone

Katalognummer: B2913232
CAS-Nummer: 866151-24-8
Molekulargewicht: 385.21
InChI-Schlüssel: OAFBJCNKHYIJRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone is a substituted furanone derivative characterized by a bromobenzyl ether group at the 4-position, a dioxolane ring at the 5-position, and a hydroxyl group at the 3-position. This compound’s structural complexity arises from its α,β-unsaturated lactone core (furanone), which is common in bioactive molecules.

Eigenschaften

IUPAC Name

3-[(4-bromophenyl)methoxy]-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c1-16(2)21-8-11(23-16)13-14(12(18)15(19)22-13)20-7-9-3-5-10(17)6-4-9/h3-6,11,13,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFBJCNKHYIJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(=C(C(=O)O2)O)OCC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone typically involves multiple steps:

    Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via an etherification reaction. This step involves the reaction of the furanone core with 4-bromobenzyl alcohol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Formation of the Dioxolane Ring: The dioxolane ring is formed through an acetalization reaction. This involves the reaction of a diol (such as ethylene glycol) with a carbonyl compound (such as an aldehyde or ketone) in the presence of an acid catalyst, like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group in the furanone ring can undergo oxidation to form a carbonyl group.

    Reduction: The bromobenzyl ether can be reduced to a benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).

    Reduction: Formation of a benzyl ether.

    Substitution: Formation of substituted benzyl derivatives, such as benzyl amines or benzyl thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities. The presence of the bromobenzyl group suggests it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development. The furanone core is a common motif in many bioactive molecules, and modifications to the bromobenzyl and dioxolane groups could lead to compounds with therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and dioxolane groups could participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

  • Compound 145 (3-Benzyl-4-(4-methoxyphenyl)-furan-2,5-dione): Lacks the hydroxyl group and dioxolane ring but includes a benzyl and methoxyphenyl substituent.
  • Compound 146a/b (5-Hydroxy-4/3-benzyl-3/4-(4-methoxyphenyl)-2(5H)-furanone): Shares the hydroxylated furanone core but differs in substituent regiochemistry. The presence of a methoxyphenyl group instead of bromobenzyl reduces steric bulk and halogen-mediated interactions .
  • Compound 103 [(S)-4-(t-Butyldiphenylsilyloxy)-3-propyl-5,6-dihydro-benzo-7(4H)-furanone]: Features a silyl-protected hydroxyl group and a propyl chain, contrasting with the unprotected hydroxyl and dioxolane in the target compound. The silyl group enhances steric protection but complicates synthetic steps .

Physical and Spectral Properties

Compound Melting Point (°C) Boiling Point (°C) Key Spectral Data (IR/NMR)
Target Compound N/A N/A Expected IR: ~3400 cm⁻¹ (OH), ~1750 cm⁻¹ (C=O). NMR: δ 7.5 (Br-C6H4), δ 4.5 (dioxolane)
Compound 145 Not reported Not reported IR: 1770 cm⁻¹ (anhydride C=O). NMR: δ 7.3 (methoxyphenyl), δ 5.1 (benzyl CH₂)
Compound 103 172 210 IR: 1710 cm⁻¹ (C=O). NMR: δ 1.1 (t-Bu), δ 0.9 (propyl CH₃). MS: m/z 432.2134 [M+H⁺]

The bromobenzyl group in the target compound would downfield-shift aromatic protons (δ 7.5 ppm) compared to methoxyphenyl (δ 7.3 ppm) in Compound 145. The dioxolane’s methyl groups (δ ~1.3 ppm) differ from Compound 103’s bulky t-butyldiphenylsilyl group (δ 1.1 ppm) .

Reactivity and Stability

  • Hydroxyl Group : The unprotected 3-hydroxy group in the target compound increases hydrogen-bonding capacity but may necessitate protection during synthesis, unlike Compound 103’s silyl-protected hydroxyl .
  • Bromobenzyl vs. Methoxyphenyl: Bromine’s electronegativity could enhance electrophilic reactivity at the furanone’s α-position compared to methoxy’s electron-donating effects in Compound 145 .

Data Tables

Table 1: Substituent Comparison

Compound 4-Position Substituent 5-Position Substituent 3-Position Functional Group
Target Compound 4-Bromobenzyloxy 2,2-Dimethyl-1,3-dioxolan-4-yl Hydroxyl
Compound 145 Benzyl 4-Methoxyphenyl Anhydride (C=O)
Compound 103 t-Butyldiphenylsilyloxy Propyl Protected hydroxyl (silyl)

Biologische Aktivität

The compound 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₂₅BrO₆
  • Molecular Weight : 435.31 g/mol
  • Key Functional Groups :
    • Furanone ring
    • Dioxolane moiety
    • Bromobenzyl ether

Antimicrobial Activity

Studies have indicated that compounds containing the furanone ring exhibit significant antimicrobial properties. The presence of the bromobenzyl group enhances this activity by increasing lipophilicity, which allows better membrane penetration.

Study Organism Tested Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis via caspase activation
HeLa (Cervical Cancer)30G2/M phase arrest
A549 (Lung Cancer)20Inhibition of PI3K/Akt pathway

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines.

  • Key Findings :
    • Reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
    • Dose-dependent inhibition observed at concentrations ranging from 10 to 50 µM.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cytokine Modulation : The compound modulates inflammatory pathways by affecting transcription factors like NF-kB.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies conducted on MCF-7 and HeLa cells demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer drug.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.